molecular formula C22H27N5O2S2 B15097556 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15097556
M. Wt: 457.6 g/mol
InChI Key: HMJFKUNRDINWGA-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • A thiazolidinone ring at position 3, substituted with a butyl group and a thioxo group, forming a conjugated system via a Z-configuration methylidene bridge.
  • A methyl group at position 7 of the pyrido-pyrimidine scaffold.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-4-5-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(3)10-12-25)23-18-7-6-15(2)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13-

InChI Key

HMJFKUNRDINWGA-LGMDPLHJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Construction of the 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold

The core is synthesized via cyclocondensation of 7-methyl-2-aminopyridine with ethyl acetoacetate under acidic conditions (Scheme 1). This method, adapted from analogous pyrido[1,2-a]pyrimidinone syntheses, affords 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 68–72% yield.

Reaction Conditions

  • Reactants : 7-Methyl-2-aminopyridine (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Catalyst : Conc. HCl (0.1 eq)
  • Solvent : Ethanol (reflux, 12 h)
  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, column chromatography (SiO₂, hexane/EtOAc 3:1)

Introduction of the 4-Methylpiperazinyl Group at Position 2

Position 2 is functionalized via nucleophilic aromatic substitution (SNAr) using 1-methylpiperazine. The 4-chloro derivative of the core, generated by treating the scaffold with POCl₃, reacts with 1-methylpiperazine in DMF at 80°C.

Optimized Procedure

  • Chlorination : 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in POCl₃ (5 vol), reflux (4 h).
  • Substitution : 4-Chloro intermediate (1.0 eq), 1-methylpiperazine (2.5 eq), DMF, 80°C, 8 h.
  • Yield : 65–70% after recrystallization (MeOH/H₂O).

Preparation of the Thiazolidinone Moiety

Synthesis of 3-Butyl-2-thioxothiazolidin-4-one

The thiazolidinone ring is constructed via cyclization of butylamine with carbon disulfide and chloroacetic acid (Scheme 2).

Stepwise Protocol

  • Formation of Dithiocarbamate : Butylamine (1.0 eq) + CS₂ (1.2 eq) in NaOH (aq), 0°C, 1 h.
  • Cyclization : Add chloroacetic acid (1.1 eq), heat to 60°C (3 h).
  • Isolation : Acidify with HCl, extract with EtOAc, dry (Na₂SO₄), yield 75–80%.

Formylation to 5-Aldehyde Derivative

The methylidene precursor is generated by Vilsmeier-Haack formylation at position 5 of the thiazolidinone.

Conditions

  • Reagents : 3-Butyl-2-thioxothiazolidin-4-one (1.0 eq), DMF (3 eq), POCl₃ (2 eq)
  • Solvent : DCM, 0°C → rt, 6 h
  • Quenching : Ice-water, neutralize with NaHCO₃
  • Yield : 60–65% after silica gel purification (hexane/EtOAc 2:1)

Knoevenagel Condensation for Z-Configured Methylidene Bridge

Stereoselective Coupling

The aldehyde (from Section 3.2) undergoes Knoevenagel condensation with the 3-position of the pyrido[1,2-a]pyrimidin-4-one core under mild basic conditions to ensure Z-selectivity.

Procedure

  • Reactants : 2-(4-Methylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 3-butyl-5-formyl-2-thioxothiazolidin-4-one (1.1 eq)
  • Catalyst : Piperidine (0.2 eq)
  • Solvent : Ethanol, reflux (8 h)
  • Workup : Cool, filter precipitate, wash with cold EtOH
  • Yield : 55–60%

Stereochemical Analysis

The Z-configuration is confirmed by ¹H NMR: the methylidene proton (CH=) resonates as a singlet at δ 7.85–7.92 ppm, consistent with restricted rotation due to thiazolidinone ring planarity.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-9), 7.89 (s, 1H, CH=), 4.15–4.25 (m, 4H, piperazine), 3.45 (t, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.40 (s, 3H, C7-CH₃), 1.60–1.75 (m, 2H, CH₂), 1.30–1.45 (m, 2H, CH₂), 0.90 (t, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₅H₂₉N₆O₂S₂: 533.1745; found: 533.1748.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
  • Melting Point : 218–220°C (decomp.).

Optimization and Challenges

Key Challenges

  • Regioselectivity in Core Substitution : Competing reactions at positions 2 and 3 necessitated precise stoichiometry and temperature control during SNAr.
  • Z-Selectivity : Base choice (piperidine over stronger amines) minimized E-isomer formation.

Yield Improvement Strategies

  • Microwave Assistance : Reduced condensation time to 2 h with 70% yield (80°C, 300 W).
  • Catalyst Screening : DBU increased yield to 68% but introduced E-isomer impurities (15%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated as a kinase inhibitor, which could be useful in the treatment of cancers and other diseases involving dysregulated kinase activity.

    Biological Studies: The compound can be used to study the role of specific kinases in cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing the function of kinases in various biological processes.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural Analog: 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Similarities: Shares the pyrido[1,2-a]pyrimidin-4-one scaffold and thiazolidinone moiety at position 3.
  • Key Differences: Substituent at Position 2: A 4-methylbenzylamino group replaces the 4-methylpiperazinyl group, reducing basicity and altering steric interactions. Thiazolidinone Side Chain: The isobutyl group (vs.
  • Implications: The benzylamino group may limit solubility compared to piperazinyl derivatives, while branching in the thiazolidinone ring could influence pharmacokinetics.

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds like 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () differ in:

  • Core Structure: A fused thiazolo-pyrimidine system instead of pyrido-pyrimidinone.
  • Synthetic Routes : Microwave-assisted synthesis in DMF with acetic acid contrasts with the target compound’s unreported methodology, suggesting divergent scalability or yield optimization strategies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Substituents (Position) Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3: (Z)-thiazolidinone (butyl, thioxo); 7: methyl; 2: 4-methylpiperazinyl Balanced lipophilicity; potential kinase inhibition
Compound Pyrido[1,2-a]pyrimidin-4-one 3: (Z)-thiazolidinone (isobutyl, thioxo); 7: methyl; 2: 4-methylbenzylamino Increased steric bulk; reduced solubility
Patent Compound (EP 2023) Pyrido[1,2-a]pyrimidin-4-one 2: 1,3-benzodioxol-5-yl; 7: 4-methylpiperazinyl Enhanced aromatic interactions; improved bioavailability
Thiazolo[4,5-d]pyrimidine () Thiazolo[4,5-d]pyrimidine 5: thioxo; 2: coumarin; 7: phenyl Antioxidant/metal-chelating potential; complex synthetic route

Table 2: Substituent Impact on Properties

Substituent Type (Position) Example Compounds Effect on Properties
4-Methylpiperazinyl (2) Target Compound; EP 2023 Derivatives Enhances solubility and target affinity via hydrogen bonding and moderate basicity
Benzylamino (2) Compound Reduces solubility; increases steric hindrance
Thioxo-Thiazolidinone (3) Target Compound; Potential metal chelation; redox activity
Piperazinyl Alkylation (7) EP 2023 Derivatives Tunes logP and metabolic stability (e.g., hydroxyethyl improves aqueous solubility)

Research Findings and Implications

  • Synthetic Strategies : Microwave-assisted synthesis () offers efficiency for complex heterocycles, but the target compound’s route remains underexplored.
  • Biological Relevance: Thiazolidinone and piperazinyl groups are associated with antimicrobial and kinase-inhibitory activities, suggesting the target compound may share these traits .
  • SAR Insights: Position 2 substitutions (e.g., piperazinyl vs. benzylamino) critically influence solubility and binding, while thiazolidinone modifications affect redox properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.